molecular formula C20H25ClN2O2 B5512522 N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide

N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide

Cat. No.: B5512522
M. Wt: 360.9 g/mol
InChI Key: UXUYBMXXHZHSOE-DNVCBOLYSA-N
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Description

N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.1604557 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Opioid Kappa Agonists Research : This compound has been studied for its potential as an opioid kappa agonist. Barlow et al. (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variants of this compound, and evaluated their biological activity as opioid kappa agonists. They found compounds with potent naloxone-reversible analgesic effects in a mouse abdominal constriction model (Barlow et al., 1991).

  • Antimicrobial Activity : The compound's antimicrobial properties were also explored. A study by Altalbawy (2013) synthesized novel compounds, including derivatives of N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide, and evaluated their antimicrobial effectiveness (Altalbawy, 2013).

  • Conformational Analysis in Drug Development : The conformational analysis of similar compounds has been crucial in drug development, especially for identifying potent opioid kappa agonists. Costello et al. (1991) conducted such an analysis and identified compounds with significant analgesic effects (Costello et al., 1991).

  • Kappa-Opioid Receptor Antagonists : Grimwood et al. (2011) worked on a novel κ-opioid receptor antagonist, which shows the potential of related compounds in treating depression and addiction disorders (Grimwood et al., 2011).

  • Synthetic Methodology and Enantioselective Synthesis : Wu et al. (1996) presented an enantioselective synthesis method for related compounds, indicating their importance in pharmaceutical synthesis (Wu et al., 1996).

  • Spectroscopic and Quantum Mechanical Studies : Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on related benzothiazolinone acetamide analogs, emphasizing the importance of these analyses in understanding the chemical properties and potential applications of such compounds (Mary et al., 2020).

Properties

IUPAC Name

N-[(3S,4R)-1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-3-6-15-11-23(13-19(15)22-14(2)24)12-16-9-10-20(25-16)17-7-4-5-8-18(17)21/h4-5,7-10,15,19H,3,6,11-13H2,1-2H3,(H,22,24)/t15-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUYBMXXHZHSOE-DNVCBOLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)CC2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)CC2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.